

An In-depth Technical Guide to LY2811376: A BACE1 Inhibitor

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Compound of Interest		
Compound Name:	LY2811376	
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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental evaluation of **LY2811376**, a potent, orally available, non-peptidic inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Eli Lilly and Company, **LY2811376** was a promising therapeutic candidate for Alzheimer's disease before its clinical development was halted due to toxicology findings. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

LY2811376, with the IUPAC name (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine, is a synthetic organic small molecule. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of LY2811376



Identifier	Value
IUPAC Name	(4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-methyl-4H-1,3-thiazin-2-amine
CAS Number	1194044-20-6[1]
Molecular Formula	C ₁₅ H ₁₄ F ₂ N ₄ S[1]
SMILES	FC(C=C(F)C([C@]1(C)CCSC(N)=N1)=C2)=C2C 3=CN=CN=C3[1]
InChI Key	MJQMRGWYPNIERM-HNNXBMFYSA-N

Table 2: Physicochemical Properties of LY2811376

Property	Value
Molecular Weight	320.4 g/mol [1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Hydrogen Bond Acceptors	4
Hydrogen Bond Donors	1
Rotatable Bonds	2
Topological Polar Surface Area	89.46 Ų
XLogP3	2.37

Pharmacological Properties and Mechanism of Action

LY2811376 is a potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, **LY2811376** reduces the production of amyloid-beta (A β) peptides, which are believed to be central to the pathophysiology of Alzheimer's disease.



BACE1 Inhibition and Selectivity

LY2811376 demonstrates concentration-dependent inhibition of human BACE1 (hBACE1).[2] It exhibits selectivity for BACE1 over the related aspartyl protease BACE2 and other proteases like cathepsin D, pepsin, and renin.[3][4]

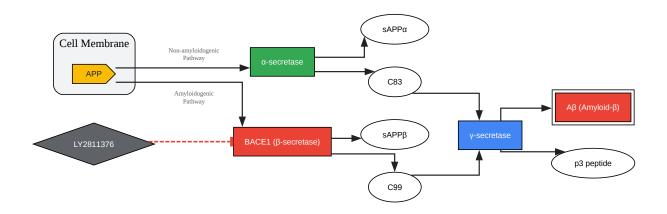
Table 3: In Vitro Potency and Selectivity of LY2811376

Parameter	Substrate/Enzyme	Value
IC50	hBACE1 (synthetic peptide)	239 nM[3][5]
IC50	hBACE1 (chimeric protein)	249 nM[3][5]
EC ₅₀ (Aβ secretion)	APP-overexpressing HEK293 cells	~300 nM[3]
EC ₅₀ (Aβ secretion)	Primary neuronal cultures (PDAPP transgenic mouse)	~100 nM[3]
Selectivity	BACE1 vs BACE2	~10-fold[3][4]
Selectivity	BACE1 vs Cathepsin D, Pepsin, Renin	>50-fold[3][4]

Signaling Pathway of BACE1 Inhibition

The mechanism of action of **LY2811376** involves the direct inhibition of BACE1, which alters the proteolytic processing of APP. The following diagram illustrates the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.





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Figure 1: Amyloid Precursor Protein (APP) processing pathways.

In Vivo and In Vitro Efficacy

LY2811376 has demonstrated robust, dose-dependent reductions in A β levels in both cell-based assays and animal models.

Cell-Based Assays

In human embryonic kidney (HEK293) cells overexpressing APP, **LY2811376** treatment led to a concentration-dependent decrease in Aβ secretion.[3] Similar effects were observed in primary neuronal cultures from PDAPP transgenic mice, a model of Alzheimer's disease.[3]

Animal Models

Oral administration of **LY2811376** to APPV717F transgenic mice resulted in significant, dose-dependent reductions in brain levels of A β , as well as the direct BACE1 cleavage products, soluble APP β (sAPP β) and the C-terminal fragment C99.[3] In beagle dogs, a single oral dose of **LY2811376** led to a substantial and sustained reduction of A β in both plasma and cerebrospinal fluid (CSF).[2]

Table 4: In Vivo Pharmacodynamic Effects of LY2811376



Animal Model	Dose	Route	Effect
APPV717F Transgenic Mice	10, 30, 100 mg/kg	Oral	Dose-dependent reduction in brain Aβ, sAPPβ, and C99[3]
Beagle Dogs	5 mg/kg	Oral	Maximal 85% reduction in plasma $A\beta_{1-x}; \text{ significant} $ reduction in CSF $A\beta_{1-x}[2]$
Healthy Human Volunteers	30 mg	Oral	~20% mean reduction in CSF A β_{1-40} and A $\beta_{1-42}[2]$
Healthy Human Volunteers	90 mg	Oral	~54% mean reduction in CSF A β_{1-40} and A β_{1-42} ; ~42% reduction in CSF sAPP β [2]

Pharmacokinetics

Pharmacokinetic studies in beagle dogs and humans revealed that **LY2811376** is orally bioavailable and penetrates the central nervous system.

Table 5: Pharmacokinetic Parameters of LY2811376



Species	Dose	Parameter	Value
Beagle Dog	5 mg/kg oral	T _{max} (plasma)	~1 hour[2]
C _{max} (plasma)	1915 ng/mL[2]		
AUC (plasma)	12,300 ng·h/mL[2]	_	
t1/2 (plasma)	6.8 hours[2]	_	
Healthy Human	90 mg oral	T _{max} (plasma)	2 hours[2]
C _{max} (plasma)	242 ng/mL[2]		
AUC₀-∞ (plasma)	4560 ng·h/mL[2]	_	
t1/2 (plasma)	~40 hours[2]	_	
T _{max} (CSF)	~5 hours[2]	_	
CSF/Plasma AUC Ratio	~0.33[2]	_	

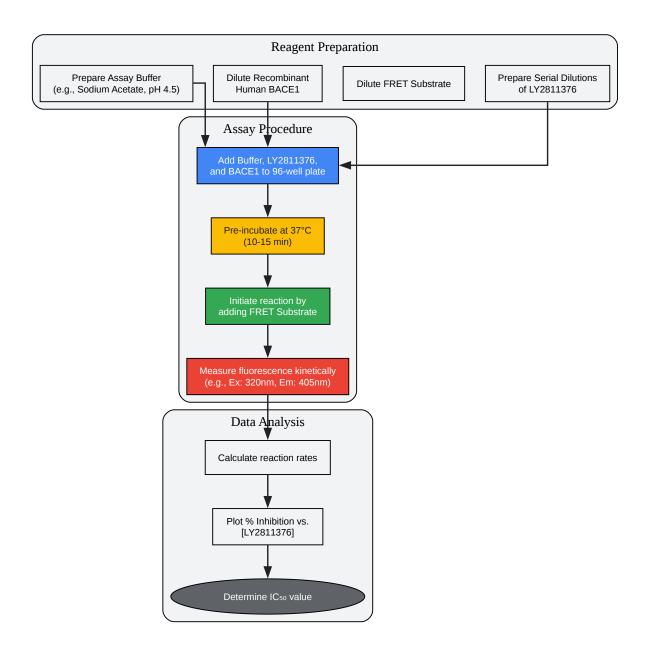
Toxicology and Discontinuation of Development

The clinical development of **LY2811376** was halted due to toxicology findings in preclinical studies. Long-term administration in rats was associated with retinal pathology.

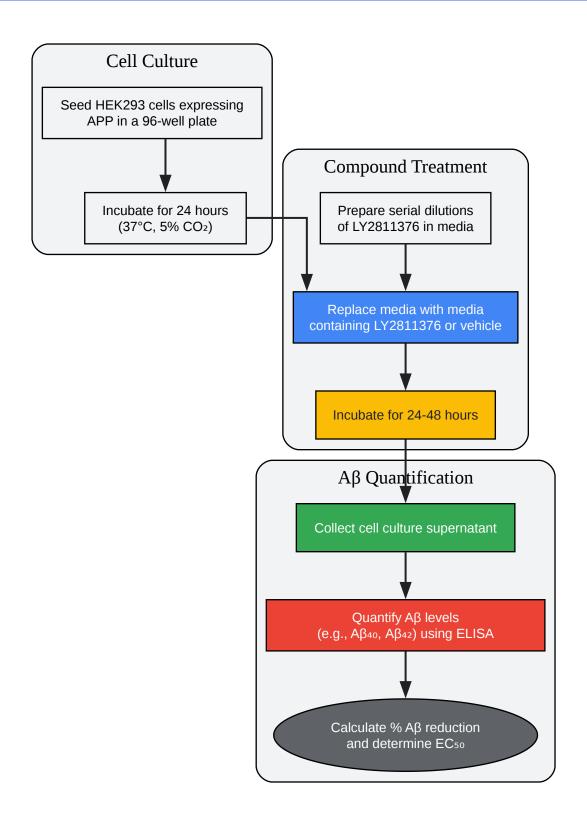
Experimental Protocols BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against BACE1 using a Förster Resonance Energy Transfer (FRET) substrate.









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